1-(4-Formyl-piperazinyl) tert-butyl ketone
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Overview
Description
1-(4-Formyl-piperazinyl) tert-butyl ketone is a synthetic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a formyl group attached to the piperazine ring and a tert-butyl ketone moiety. This compound is primarily used for medical research and has a molecular formula of C10H18N2O2 with a molecular weight of 198.26 g/mol.
Preparation Methods
The synthesis of 1-(4-Formyl-piperazinyl) tert-butyl ketone involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(4-Formyl-piperazinyl) tert-butyl ketone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives .
Scientific Research Applications
1-(4-Formyl-piperazinyl) tert-butyl ketone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Formyl-piperazinyl) tert-butyl ketone involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activities and leading to specific biological effects .
Comparison with Similar Compounds
1-(4-Formyl-piperazinyl) tert-butyl ketone can be compared with other piperazine derivatives, such as:
- 1-(4-Methyl-piperazinyl) tert-butyl ketone
- 1-(4-Ethyl-piperazinyl) tert-butyl ketone
- 1-(4-Phenyl-piperazinyl) tert-butyl ketone
These compounds share similar structural features but differ in the substituents attached to the piperazine ring. The unique combination of the formyl group and tert-butyl ketone moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoyl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)9(14)12-6-4-11(8-13)5-7-12/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSWUNAOBXGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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